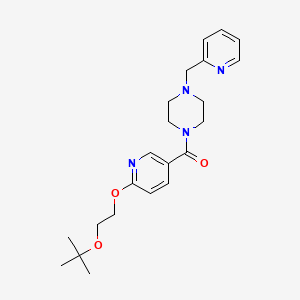![molecular formula C15H15N5O3 B3003564 6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 913555-66-5](/img/structure/B3003564.png)
6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- This compound is involved in reactions with NH-acidic heterocycles, leading to the synthesis of various imidazoles. These reactions are important in the synthesis of compounds with potential biological activity (Mukherjee-Müller et al., 1979).
- It has been used in the synthesis of novel imidazolopyrazole and imidazolinone derivatives, which are significant in pharmaceutical research and development (Klásek et al., 2010).
Structural and Chemical Properties
- The compound has been studied for its ability to form salts with various acids, showcasing its versatility in forming structurally diverse compounds. This property is crucial for developing materials with specific desired properties (Nath & Baruah, 2012).
- Its structure and reactivity have been explored, particularly in the formation of complex molecular architectures, which is valuable in the field of supramolecular chemistry and materials science (Alves et al., 1994).
Applications in Supramolecular Chemistry
- The compound is utilized in the synthesis of glycolurils and their analogs, which have applications ranging from pharmacology to materials science. Glycolurils are known for their use in supramolecular chemistry as building blocks (Kravchenko et al., 2018).
Potential Biological Applications
- Its derivatives have been studied for their spectroscopic and reactive properties, which can be crucial in developing new pharmaceuticals and understanding their interaction with biological systems (Hossain et al., 2018).
Luminescence Sensing
- Imidazole derivatives of this compound have been used in the development of lanthanide metal-organic frameworks, showing potential in luminescence sensing applications (Shi et al., 2015).
Catalysis
- It's involved in multicomponent synthesis reactions, indicating its potential use in catalysis and green chemistry applications (Chen et al., 2011).
Mecanismo De Acción
Target of Action
CHEMBL4781871, also known as 6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, primarily targets the human GPR55 receptor . The GPR55 receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes.
Mode of Action
The compound interacts with the GPR55 receptor as an antagonist . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, CHEMBL4781871 inhibits the action of lysophosphatidylinositol, a natural ligand of the GPR55 receptor .
Biochemical Pathways
The GPR55 receptor is involved in various physiological processes, including pain perception, bone development, and regulation of certain types of cancer cells .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The molecular and cellular effects of CHEMBL4781871’s action are likely to be diverse, given the wide range of physiological processes regulated by the GPR55 receptor. As an antagonist of the GPR55 receptor, CHEMBL4781871 could potentially modulate these processes by inhibiting the receptor’s activity .
Safety and Hazards
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the future directions in the field of imidazole research could involve the development of new imidazole-based drugs with improved efficacy and safety profiles .
Propiedades
IUPAC Name |
6-(4-hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-17-12-11(13(22)18(2)15(17)23)20-8-7-19(14(20)16-12)9-3-5-10(21)6-4-9/h3-6,21H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQSWTJUHBHICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)



![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B3003490.png)

![Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B3003495.png)
![N-[(1-hydroxycyclopentyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B3003496.png)

![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)


![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)
